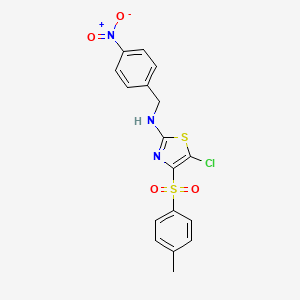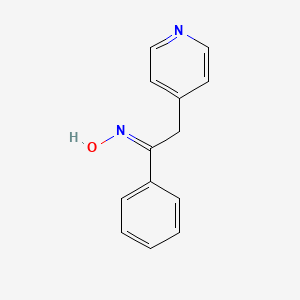
N-(2,3-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2,3-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide" is a member of the naphthalene carboxamide family, which is characterized by a naphthalene ring system with a carboxamide substituent. The specific structure of this compound includes additional substituents: a methoxy group on the naphthalene ring and a dimethylphenyl group attached to the nitrogen atom of the carboxamide. Compounds in this family have been studied for various biological activities, including antibacterial and antimycobacterial properties, as well as their ability to inhibit photosynthetic electron transport .
Synthesis Analysis
The synthesis of related naphthalene carboxamide derivatives typically involves the condensation of naphthoyl chloride with the appropriate amine. For instance, a series of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid was prepared by reacting 3-hydroxynaphthalene-2-carboxylic acid with different amines . Similarly, N-substituted-6-methoxynaphthalene-2-carboxamides were synthesized by condensing 6-methoxy-2-naphthoyl chloride with various amines . Although the specific synthesis of "this compound" is not detailed in the provided papers, it is likely that a similar synthetic route could be employed.
Molecular Structure Analysis
The molecular structure of naphthalene carboxamides can be determined using techniques such as single-crystal X-ray diffraction. For example, the molecular structure of a related compound, N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide, was elucidated using this method . The molecular structure is crucial for understanding the compound's intermolecular interactions and bioactivity.
Chemical Reactions Analysis
Naphthalene carboxamides can participate in various chemical reactions. For instance, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of new compounds such as dibenzoxanthenes . Additionally, a three-component reaction involving N-aryl-3-hydroxynaphthalene-2-carboxamide, dimethyl acetylenedicarboxylate, and trialkyl phosphites or triphenylphosphine has been reported to yield different products depending on the reactants used .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene carboxamides are influenced by their molecular structure. For example, the lipophilicity of the compounds can be determined experimentally or predicted in silico, which is important for understanding their biological activity and pharmacokinetic properties . The thermal stability and solubility of these compounds can also be significant, especially in the context of material science and polymer chemistry, as seen in the synthesis of aromatic polyamides containing naphthalene units .
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-13-7-6-10-18(14(13)2)21-20(22)17-11-15-8-4-5-9-16(15)12-19(17)23-3/h4-12H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDSZVHNNXSMHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2540352.png)

![Methyl 4-[(morpholinosulfonyl)methyl]benzoate](/img/structure/B2540354.png)
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/no-structure.png)







